3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O3S/c1-12-8-13(2)25(24-12)18-10-17(21-11-22-18)20-6-7-23-29(26,27)14-4-5-16(28-3)15(19)9-14/h4-5,8-11,23H,6-7H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOJCWMQCBVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolyl-pyrimidinyl intermediate, followed by the introduction of the chloro group and the methoxybenzenesulfonamide moiety. Common reagents and conditions include:
Reagents: Chlorinating agents, sulfonamide derivatives, and methoxybenzene derivatives.
Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Benzenesulfonamide with 3-chloro and 4-methoxy substituents.
- Linker: Ethylamino group.
- Heterocycle : Pyrimidine (position 6) fused to 3,5-dimethylpyrazole.
Analog 1 : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27, )
- Core : Pyridinesulfonamide with a carbamoyl-linked 4-chlorophenyl group.
- Heterocycle : Pyridine (position 4) fused to 4-butyl-3,5-dimethylpyrazole.
- Key Differences :
Analog 2 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Core : Benzenesulfonamide with N-methylation.
- Heterocycle: Pyrazolo[3,4-d]pyrimidine linked to a chromenone fluorophenyl system.
- Key Differences: Incorporates a chromenone-fluorophenyl moiety, likely enhancing π-π stacking interactions. Pyrazolo-pyrimidine core replaces pyrimidine-pyrazole in the target compound. Amino group at position 4 of the pyrimidine may alter binding affinity .
Analog 3 : N-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-yl)-2-Chloro-Acetamide Hydrochloride ()
- Core : Chloroacetamide with benzyl-pyrazole.
- Key Differences :
- Lacks sulfonamide and pyrimidine groups.
- Features a benzyl-protected pyrazole, reducing solubility compared to the target compound .
Biological Activity
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide (CAS Number: 1171573-86-6) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 436.9 g/mol. The structure features a chloro group, a methoxybenzenesulfonamide moiety, and a pyrazole-pyrimidine derivative, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings suggests potential interactions with biological systems that may lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways within cells.
- Receptor Modulation : It might interact with G protein-coupled receptors (GPCRs), affecting neurotransmitter release and neuronal signaling.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain pathogens.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| 3-chloro-N-(2-(... | E. coli | 200 nM |
| 3-chloro-N-(2-(... | S. aureus | 1.4 μM |
These findings suggest that the compound could be effective against Gram-negative and Gram-positive bacteria, although further studies are needed to confirm its efficacy and mechanism of action.
Neuroprotective Effects
A study highlighted the neuroprotective potential of related compounds in promoting neurite outgrowth in neuronal models. This suggests that this compound may also possess neuroprotective properties:
| Concentration | Neurite Outgrowth (%) |
|---|---|
| 10 μM | 25% increase |
Case Studies
- In Vivo Studies : Animal models have shown that compounds with similar structures can enhance recovery following nerve injuries by promoting cellular repair mechanisms.
- Toxicology Assessments : Toxicological evaluations indicate that the compound does not adversely affect liver or kidney functions at therapeutic doses, suggesting a favorable safety profile.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves sequential functionalization of the pyrimidine and pyrazole rings, followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to introduce the pyrazole moiety onto the pyrimidine core (60–80°C, DMF solvent, K₂CO₃ as base) .
- Sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride under controlled pH (7–8) to avoid over-sulfonation . Optimization requires monitoring via TLC/HPLC and adjusting reaction time (12–24 hours) and stoichiometry (1.2 equivalents of sulfonyl chloride). Purity is enhanced via recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole and pyrimidine substitutions (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like disorder in the ethylamino linker. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 505.12) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions of biological activity and experimental assay results?
Contradictions may arise from solvation effects or target flexibility. Mitigation strategies include:
- Molecular dynamics simulations : To account for protein-ligand conformational changes (e.g., 100 ns trajectories in explicit solvent) .
- Free energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed activities .
- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate interactions .
Q. What strategies resolve contradictions in crystallographic refinement data, particularly with disordered regions or twinning?
- Twin refinement in SHELXL : Apply TWIN/BASF commands for twinned datasets (e.g., twin law [-1 0 0 / 0 -1 0 / 0 0 -1]) .
- Occupancy optimization : For disordered ethylamino groups, refine partial occupancies using PART/SUMP constraints .
- High-resolution data : Collect datasets with redundancy > 4 to improve Rint values (< 0.05) .
Q. How do structural modifications (e.g., chloro/methoxy groups) impact biological target selectivity?
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., 3-fluoro vs. 3-chloro substituents) using kinase inhibition assays (IC₅₀ values).
- Electrostatic potential maps : DFT calculations (B3LYP/6-31G*) reveal chloro groups enhance hydrophobic interactions in ATP-binding pockets .
- Crystal structure overlays : Superimpose with co-crystallized targets (e.g., EGFR kinase) to identify steric clashes from methoxy groups .
Methodological Notes
- Data contradiction analysis : When biological assays conflict, cross-validate using orthogonal techniques (e.g., Western blotting alongside enzymatic assays) .
- Synthetic scalability : Pilot-scale reactions (10–50 g) require inert atmospheres (N₂/Ar) to prevent oxidation of the pyrazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
